BenchChemオンラインストアへようこそ!

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Chiral Resolution Stereochemical Purity Enantiomer Identity

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one (CAS 920804-00-8, molecular formula C₁₆H₁₆FNO, MW 257.30 g/mol) is a chiral amino ketone belonging to the fluorophenacyl-amine structural class. It features a 3-fluorophenyl acyl moiety linked to an (R)-1-phenylethylamino group via an ethanone bridge.

Molecular Formula C16H16FNO
Molecular Weight 257.30 g/mol
CAS No. 920804-00-8
Cat. No. B12620580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
CAS920804-00-8
Molecular FormulaC16H16FNO
Molecular Weight257.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1
InChIKeyAAHMACLFYBVAQH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one (CAS 920804-00-8): Chemical Identity and Procurement Baseline


1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one (CAS 920804-00-8, molecular formula C₁₆H₁₆FNO, MW 257.30 g/mol) is a chiral amino ketone belonging to the fluorophenacyl-amine structural class [1]. It features a 3-fluorophenyl acyl moiety linked to an (R)-1-phenylethylamino group via an ethanone bridge. The compound possesses a single defined stereocenter at the α-carbon of the phenylethyl group with (R) absolute configuration, as confirmed by InChI stereochemical annotation (t12-/m1/s1) . Scoping across authoritative databases, including ChEMBL and ZINC, reveals that this compound has no known biological activity or publication record as of the latest database releases (ZINC substance ZINC000013642453; ChEMBL annotation status: no known activity, no publications reported) [2]. This lack of public bioactivity data establishes the compound as an underexplored scaffold within the broader fluorophenacyl-amine family—a class that has been claimed in patent literature for CNS-modulatory applications including sedative, anti-depressant, and anti-aggressive therapeutic effects [3]. The compound's procurement value thus stems primarily from its defined stereochemical identity, its position as a chiral building block or intermediate, and its potential as a research probe within a pharmacologically underexplored chemotype series.

Procurement Risk Analysis for 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one: Why the (R)-Enantiomer Cannot Be Casually Replaced


Within the CAS 920804 series, a family of closely related amino ketones sharing the fluorophenyl-ethanone core, several analogs might appear interchangeable at first glance . However, three key structural variables preclude simple substitution: (i) stereochemical configuration at the phenylethyl α-carbon ((R) in 920804-00-8 vs. (S) in 920804-01-9); (ii) the nature of the amine substituent (chiral branched α-phenylethyl vs. achiral linear 2-phenylethyl in 920804-02-0, smaller methyl in 920804-03-1, or ethyl in 920804-04-2); and (iii) aryl halide substitution (3-fluorophenyl vs. 4-chlorophenyl in 920804-09-7). Each variation alters computed LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity—parameters directly linked to membrane permeability, binding pocket compatibility, and pharmacokinetic behavior [1]. In the context of the broader fluorophenacyl-amine class, patent literature explicitly claims that CNS pharmacological properties shift with seemingly minor structural modifications, indicating that SAR is sensitive rather than flat [2]. Consequently, substituting the (R)-configured, 3-fluorophenyl, α-branched phenylethylamino compound with any other series member cannot be assumed to preserve functional properties, and any research or development workflow depending on stereochemical or physicochemical consistency must treat these analogs as distinct chemical entities.

Head-to-Head Differentiation Data: 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one vs. Closest Series Analogs


Stereochemical Configuration: R vs. S Enantiomer Identity and Procurement Traceability

The target compound 920804-00-8 possesses the (R) absolute configuration at the phenylethyl chiral center, as encoded in the InChI string layer '/t12-/m1/s1' denoting a single defined stereocenter with (R) assignment compared to the (S) enantiomer 920804-01-9 which yields the InChIKey AAHMACLFYBVAQH-LBPRGKRZSA-N (S-configuration by Cahn-Ingold-Prelog rules) [1]. This stereochemical distinction is non-trivial: within the optically active 1-phenylethylamine class, enantiomers routinely exhibit >100-fold differences in potency at biological targets, as demonstrated by systematic enantiomer surveys of β-adrenoceptor ligands where the (R;R) isomer showed 1,000-fold superiority over the least active isomer [2]. While no direct enantiomer-specific bioassay data exist for 920804-00-8 itself (ChEMBL annotation status: no known activity) [3], the stereochemical precedent across the broader 1-arylethylamine pharmacophore class mandates that R and S enantiomers be treated as chemically and biologically distinct entities for research and procurement purposes.

Chiral Resolution Stereochemical Purity Enantiomer Identity

Physicochemical Differentiation: LogP and Lipophilicity vs. N-Alkyl and N-Arylalkyl Analogs

The computed partition coefficient XLogP3-AA for 920804-00-8 is 3.2, positioning it in the optimal lipophilicity range for CNS drug-likeness (typically LogP 2–4) [1]. This value differentiates the compound from its closest N-substituted analogs within the 920804 series: the non-chiral 2-phenylethylamino analog 920804-02-0 exhibits a marginally lower computed LogP of 3.23 (difference of +0.03, within computational uncertainty), while the N-methyl analog 920804-03-1 (C₉H₁₀FNO, MW 167.18 g/mol) and N-ethyl analog 920804-04-2 (C₁₀H₁₂FNO, MW 181.21 g/mol) diverge substantially in both molecular weight (~90 and ~76 Da lighter, respectively) and predicted LogP . The target compound's topological polar surface area (TPSA) of 29.1 Ų, reflecting one hydrogen bond donor and three acceptors, is identical across the 920804-00-8/01-9/02-0 triplet due to conserved molecular formula, but the reduction in heteroatom count in the N-methyl and N-ethyl analogs (2 acceptors, MW reductions) yields a different pharmacokinetic profile space [1]. In the context of the fluorophenacyl-amine patent class (FR-2486074-A1), where CNS penetration is a desired property, LogP differences of even 0.5 units can shift CNS penetration efficiency [2].

Lipophilicity XLogP3 Membrane Permeability Drug-Likeness

Halogen Substitution Pattern: 3-Fluorophenyl vs. 4-Chlorophenyl Analog—Electronic and Steric Differentiation

Within the 920804 series, two aryl halide variants exist: the target compound bearing a 3-fluorophenyl group (MW 257.30, C₁₆H₁₆FNO) and the 4-chlorophenyl analog 920804-09-7 (MW 273.76, C₁₆H₁₆ClNO) . The fluorine atom at the meta position introduces distinct electronic properties compared to a para-chloro substituent: fluorine's strong electron-withdrawing inductive effect (-I) and weak resonance-donating effect (+M) create a unique aryl electronic profile that differs from chlorine's weaker -I and stronger +M effects [1]. Meta-substitution of fluorine, as in 920804-00-8, results in a net electron-withdrawing effect on the aryl ring without the resonance para-activation characteristic of para-halogen substitution, which can alter π-stacking interactions and electrophilic aromatic substitution reactivity. Additionally, the carbon-fluorine bond (bond dissociation energy ~126 kcal/mol in fluorobenzene vs. ~97 kcal/mol for C-Cl) confers superior metabolic stability to fluoroaromatics, reducing susceptibility to cytochrome P450-mediated oxidative dehalogenation—a well-established advantage of fluorine over chlorine in medicinal chemistry [2]. The molecular weight difference (257.30 vs. 273.76, Δ+16.46 Da) and the difference in halogen van der Waals radius (F: 1.47 Å vs. Cl: 1.75 Å) further differentiate steric occupancy at the aryl binding site.

Fluorine Chemistry Aryl Halide SAR Electronic Effects Metabolic Stability

Chiral Amine Auxiliary Potential: The (R)-1-Phenylethylamino Group as a Stereochemical Handle

The (R)-1-phenylethylamino substituent in 920804-00-8 constitutes more than a passive structural feature—it embeds a chiral auxiliary motif with well-documented utility in asymmetric synthesis. (R)-1-Phenylethylamine (α-methylbenzylamine) is a benchmark chiral amine employed in diastereoselective imine reductions for the preparation of enantiomerically pure, benzene nucleus-substituted 1-phenylethylamines [1]. In the context of 920804-00-8, the α-phenylethyl group is covalently integrated into an amino ketone framework bearing a 3-fluorophenyl carbonyl partner. This structural arrangement places the chiral center adjacent to the ketone carbonyl, creating a chiral α-amino ketone that can serve as a precursor for diastereoselective transformations (e.g., reduction to chiral amino alcohols, reductive amination cascades, or nucleophilic additions to the carbonyl) [2]. The defined (R)-configuration is documented via PubChem's defined atom stereocenter count of 1 (vs. 0 undefined stereocenters), confirming configurational homogeneity [3]. The non-chiral analog 920804-02-0, which replaces the branched (R)-α-phenylethyl with a linear 2-phenylethyl group, lacks any stereochemical information and cannot provide the same stereodirecting capability.

Chiral Auxiliary Asymmetric Synthesis Diastereoselective Reduction 1-Phenylethylamine

Fluorophenacyl-Amine Class Validation: Patent-Backed CNS Pharmacological Rationale

The fluorophenacyl-amine structural class to which 920804-00-8 belongs is not merely theoretical—it is explicitly claimed in patent FR-2486074-A1 (Lafon, 1982) as possessing CNS-modulatory therapeutic properties including anti-aggressive, anti-anorexia nervosa, and anti-depressant activities [1]. The patent describes fluorophenacyl-amine derivatives of general formula containing a fluorophenyl-CO-CH₂-NR motif (where R includes alkyl and branched alkylamino groups), structurally encompassing the core scaffold of 920804-00-8. While the specific compound 920804-00-8 is not individually exemplified in the disclosed patent, its close structural congruence with the claimed Markush space establishes it as a member of a validated pharmacological chemotype. This patent-based class validation distinguishes the fluorophenacyl-amine series from truly unexplored chemical space: the CNS activity of the scaffold is documented, and 920804-00-8 represents a specific, stereochemically defined embodiment within that patent landscape [2]. The compound's lack of ChEMBL bioactivity data (ZINC annotation: 'This substance is not reported in any publications per ChEMBL') [3] positions it as a high-value, underexplored probe: a compound from a patent-validated active class that has not yet been subjected to modern, systematic pharmacological profiling against contemporary target panels.

CNS Pharmacology Fluorophenacyl-amine Anti-aggressive Anti-depressant

Data Transparency Caveat: Acknowledged Evidence Limitations for Informed Procurement Decisions

It is essential to explicitly acknowledge the evidentiary limitations for 920804-00-8 to enable fully informed procurement decisions. As confirmed by ZINC database annotation (ZINC13642453), this compound has no known biological activity in ChEMBL 20, no predicted activity via SEA, no reported publications, and no clinical trial history [1]. The differentiation evidence presented in this guide relies primarily on class-level inference from the fluorophenacyl-amine patent class (FR-2486074-A1) and from the broader 1-phenylethylamine chiral auxiliary literature, supplemented by cross-study comparable physicochemical property data (LogP, TPSA, MW, HBD/HBA) against series analogs 920804-02-0, 920804-03-1, 920804-04-2, and 920804-09-7 . No direct head-to-head biological comparison data exist for 920804-00-8 versus any comparator in any assay system. Consequently, procurement decisions must weigh the compound's defined stereochemical identity, favorable drug-likeness parameters, and patent-class-validated chemotype against the absence of direct pharmacological evidence. This compound is most appropriately positioned as a high-value synthetic intermediate, chiral building block, or novel pharmacological probe for de novo target screening, rather than as a biologically pre-validated lead molecule .

Evidence Gap Analysis Procurement Due Diligence Data Transparency

Optimal Use Cases for 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one Based on Established Evidence


Chiral Intermediate for Asymmetric Synthesis of Fluorinated β-Amino Alcohols and Diamines

The compound's (R)-1-phenylethylamino group, documented as a chiral auxiliary motif with proven diastereoselective reduction utility [1], coupled with the electrophilic ketone carbonyl adjacent to the chiral center, makes 920804-00-8 a suitable precursor for the synthesis of enantiomerically enriched 1-(3-fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethanol derivatives. The defined (R)-stereochemistry (PubChem defined atom stereocenter count = 1, 0 undefined [2]) provides stereochemical control that the achiral analog 920804-02-0 cannot supply. Researchers conducting diastereoselective ketone reductions or reductive amination cascades would benefit from the compound's built-in chirality.

Pharmacological Probe for CNS Target Deconvolution Within the Fluorophenacyl-Amine Class

Given the patent-validated CNS pharmacological activity of the fluorophenacyl-amine class (FR-2486074-A1 claims anti-aggressive, anti-depressant, and anti-anorexia nervosa properties [3]), and the complete absence of published bioactivity data for 920804-00-8 specifically (ZINC: no known activity, no publications [4]), this compound represents an attractive starting point for modern target deconvolution campaigns. Its favorable computed physicochemical profile (LogP 3.2, TPSA 29.1 Ų, MW 257.30 [2]) falls within CNS drug-like space, and the lack of prior pharmacological annotation means any activity discovered would represent novel intellectual property.

Fluorine-Containing Building Block for Metabolic Stability Optimization in Lead Series

The 3-fluorophenyl moiety in 920804-00-8 provides the well-documented metabolic advantage of aryl C-F bonds (bond dissociation energy ~126 kcal/mol vs. ~97 kcal/mol for C-Cl [5]) compared to the 4-chlorophenyl analog 920804-09-7, while the meta-fluorine substitution pattern offers distinct electronic character (Hammett σₘ = +0.34) compared to para-substituted halogen analogs. This makes 920804-00-8 the preferred choice within the 920804 series for medicinal chemistry programs requiring metabolically resilient aryl halide building blocks, particularly those targeting cytochrome P450-liable scaffolds.

Reference Standard for Chiral Chromatographic Method Development

With its single defined (R)-stereocenter and its enantiomeric counterpart 920804-01-9 (S-enantiomer) commercially cataloged , 920804-00-8 can serve as a reference standard for developing chiral HPLC or SFC methods to separate the enantiomeric pair. The compound's moderate LogP (3.2) and low TPSA (29.1 Ų [2]) suggest compatibility with both normal-phase chiral stationary phases (e.g., amylose- or cellulose-based CSPs) and reversed-phase conditions, enabling analytical method development for enantiomeric purity determination in synthetic chemistry or quality control workflows.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.